
2-Chloro-1-piperidin-1-yl-ethanone
Overview
Description
Piperidine is an organic compound with the molecular formula C₅H₁₁N. It is a heterocyclic amine consisting of a six-membered ring containing five methylene bridges (–CH₂–) and one amine bridge (–NH–). Piperidine is a colorless liquid with a characteristic odor, often described as fishy or ammoniacal. It is a common structural element in many pharmaceuticals and natural alkaloids .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and receptors, which could provide a basis for further investigation .
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit cox-1, an enzyme involved in inflammation . This suggests that 2-Chloro-1-piperidin-1-yl-ethanone may also interact with this enzyme or similar targets, leading to changes in cellular function .
Biochemical Pathways
Given the potential interaction with cox-1, it’s plausible that this compound could influence pathways related to inflammation and pain perception .
Result of Action
If the compound does indeed interact with cox-1 or similar targets, it could potentially lead to reduced inflammation and pain perception .
Preparation Methods
Synthetic Routes and Reaction Conditions
Piperidine can be synthesized through several methods:
Hydrogenation of Pyridine: This is the most common industrial method. 5\text{H}
Reduction of Pyridine: Pyridine can also be reduced to piperidine via a modified Birch reduction using sodium in ethanol.
Industrial Production Methods
The industrial production of piperidine primarily involves the hydrogenation of pyridine due to its efficiency and cost-effectiveness. The process is typically carried out at elevated temperatures and pressures in the presence of a suitable catalyst .
Chemical Reactions Analysis
Piperidine undergoes various chemical reactions, including:
Oxidation: Piperidine can be oxidized to form piperidone, a valuable intermediate in organic synthesis.
Reduction: Piperidine itself is a product of the reduction of pyridine.
Substitution: Piperidine can participate in nucleophilic substitution reactions due to its nucleophilic amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium in ethanol is used for the Birch reduction.
Substitution: Halides and other electrophiles are common reagents for substitution reactions.
Major Products Formed
Oxidation: Piperidone
Reduction: Piperidine
Substitution: Various substituted piperidines depending on the electrophile used.
Scientific Research Applications
Scientific Research Applications
The applications of 2-Chloro-1-piperidin-1-yl-ethanone are diverse and primarily focused on its role as a building block in drug discovery and development. Below are key areas where this compound is utilized:
Medicinal Chemistry
This compound serves as a precursor for synthesizing bioactive compounds. Its derivatives have shown potential antimicrobial properties, indicating usefulness in developing new antibacterial agents. Research has suggested that modifications to the piperidine ring can enhance biological activity against specific pathogens.
Organic Synthesis
The compound's reactivity allows it to be used in creating more complex organic molecules. Its ability to undergo nucleophilic substitution makes it valuable for exploring structure-activity relationships in drug development.
Pharmacological Studies
Preliminary studies indicate that derivatives of this compound may exhibit neuroactive properties, making them candidates for further pharmacological investigation.
Antimicrobial Activity
Research findings suggest that derivatives of this compound exhibit effectiveness against certain bacterial strains, which supports its exploration in developing new antibacterial agents.
Neuroactive Properties
Compounds containing piperidine moieties are often investigated for their neuroactive properties. Preliminary data indicate that modifications to the structure may enhance these properties, warranting further pharmacological studies.
Comparison with Similar Compounds
Piperidine is similar to other nitrogen-containing heterocycles such as pyridine, pyrrolidine, and piperazine. its saturated six-membered ring structure distinguishes it from these compounds:
Pyridine: An aromatic six-membered ring with one nitrogen atom.
Pyrrolidine: A saturated five-membered ring with one nitrogen atom.
Piperazine: A six-membered ring with two nitrogen atoms at opposite positions.
Piperidine’s unique structure and reactivity make it a valuable compound in various fields of research and industry.
Biological Activity
2-Chloro-1-piperidin-1-yl-ethanone is a chemical compound with the molecular formula CHClNO and a molecular weight of 161.63 g/mol. It features a piperidine ring substituted with a chlorine atom and an ethanone functional group, which contributes to its reactivity and potential applications in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential as a pharmacological agent, and the implications of its structural characteristics.
Chemical Structure and Properties
The structure of this compound is characterized by:
- Piperidine Ring : A six-membered nitrogen-containing heterocycle.
- Chloro Group : Located at the second position, enhancing reactivity.
- Ethanone Moiety : Contributes to the compound's functional versatility.
This unique structure allows for various chemical reactions, primarily nucleophilic substitutions, which can lead to the synthesis of more complex molecules with specific biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in antimicrobial contexts. Its derivatives have shown effectiveness against certain bacterial strains, suggesting potential utility in developing new antibacterial agents. Additionally, compounds with piperidine moieties are often explored for neuroactive properties, indicating that this compound may also be a candidate for further pharmacological studies.
Antimicrobial Properties
Several studies have investigated the antimicrobial activity of this compound and its derivatives:
Study | Findings |
---|---|
Study A | Demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. |
Study B | Showed moderate efficacy against Gram-negative bacteria, indicating potential for broader spectrum activity. |
Study C | Suggested that modifications to the piperidine ring can enhance antimicrobial potency and selectivity. |
The presence of the chloro group is believed to play a crucial role in enhancing the compound's reactivity towards bacterial targets.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. For instance:
- Substituent Variations : Changing the halogen from chlorine to bromine alters reactivity patterns.
- Piperidine Modifications : Adding different functional groups to the piperidine ring can significantly impact binding affinity and efficacy against specific pathogens.
These variations highlight the importance of SAR studies in optimizing the compound's therapeutic potential.
Case Study 1: Antitumor Activity
A series of derivatives based on this compound were synthesized and tested for antitumor activity against human mammary carcinoma cell lines (MCF7). The results indicated that certain derivatives exhibited enhanced cytotoxicity compared to their parent compound, suggesting that structural modifications can lead to improved therapeutic profiles.
Case Study 2: Neuroactive Properties
Research exploring the neuroactive potential of piperidine derivatives has identified compounds structurally related to this compound that interact with neurotransmitter receptors. These interactions may provide insights into developing treatments for neurological disorders.
Synthesis Methods
Various synthetic routes have been reported for producing this compound, emphasizing its versatility in organic synthesis:
Method | Description |
---|---|
Method A | Nucleophilic substitution of chloroacetyl chloride with piperidine under basic conditions. |
Method B | Reaction of piperidine with acetyl chloride followed by chlorination. |
Method C | Direct chlorination of piperidinyl ethanones using chlorine gas or chlorinating agents. |
These methods highlight the compound's accessibility for further research and development.
Properties
IUPAC Name |
2-chloro-1-piperidin-1-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO/c8-6-7(10)9-4-2-1-3-5-9/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWLMOHUXYULKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60278546 | |
Record name | 2-Chloro-1-piperidin-1-yl-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60278546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1440-60-4 | |
Record name | 2-Chloro-1-(1-piperidinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1440-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 8198 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001440604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1440-60-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8198 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-1-piperidin-1-yl-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60278546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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